molecular formula C16H18BrNO7 B7817221 Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B7817221
M. Wt: 416.22 g/mol
InChI Key: OBKUSRQHGJVYTL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound that features a variety of functional groups, including an ethyl ester, a brominated benzodioxole, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Ring: The starting material, 4-bromo-6,7-dimethoxy-1,3-benzodioxole, can be synthesized from catechol through bromination and subsequent methoxylation.

    Isoxazole Ring Formation: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the isoxazole ring.

    Reduction: Reduction reactions can target the bromine atom or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include dehalogenated compounds or reduced isoxazole derivatives.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s diverse functional groups make it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of brominated benzodioxole derivatives on biological systems.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the isoxazole ring suggests potential activity in modulating oxidative stress or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylate
  • Ethyl 5-(4-fluoro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolecarboxylate

Uniqueness

Ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom’s larger size and different electronic properties can lead to distinct interactions with molecular targets, making this compound particularly interesting for further study.

Properties

IUPAC Name

ethyl 5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO7/c1-5-22-16(19)10-7(2)11(25-18-10)8-9(17)13-15(24-6-23-13)14(21-4)12(8)20-3/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKUSRQHGJVYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1C)C2=C(C(=C3C(=C2Br)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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